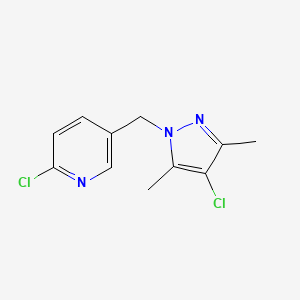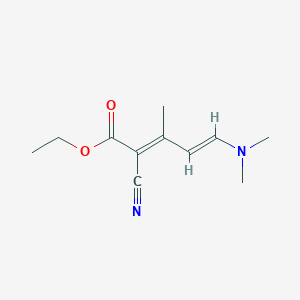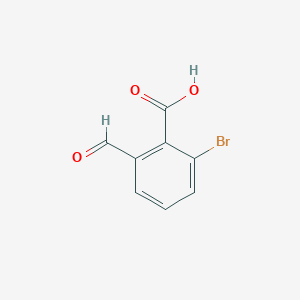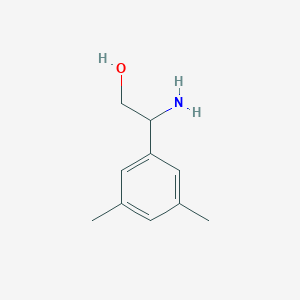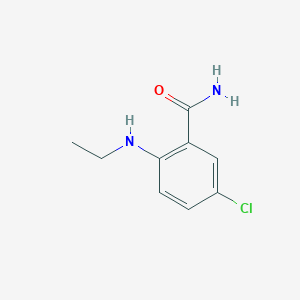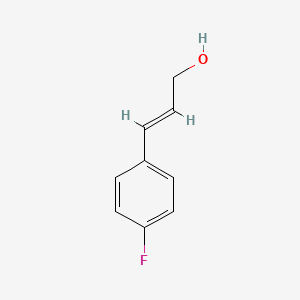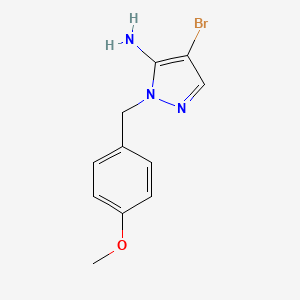
4-(Difluoromethoxy)cinnamic acid
Vue d'ensemble
Description
4-(Difluoromethoxy)cinnamic acid (4-DFCA) is an organic compound belonging to the cinnamic acid family. It is a difluorinated derivative of cinnamic acid, and is used in various scientific research applications. It is an effective reagent for various organic transformations, and is used in the synthesis of a wide range of compounds. 4-DFCA has also been used to study the structure and function of biological systems, and to investigate the mechanism of action of various drugs.
Applications De Recherche Scientifique
Antioxidant and Anticancer Properties
Cinnamic acid derivatives, including 4-(Difluoromethoxy)cinnamic acid, have been identified for their potential in antioxidant, anti-inflammatory, and cytotoxic properties. These compounds, synthesized via Knoevenagel condensation reactions, have demonstrated significant activity in various antioxidant assays. Additionally, some derivatives have shown inhibitory activity against soybean lipoxygenase, highlighting their potential as LOX inhibitors. Despite their low antitumor activity in certain cell lines, a few compounds have exhibited notable antitumor properties, emphasizing their potential in cancer research (Pontiki, Hadjipavlou-Litina, Litinas, & Geromichalos, 2014).
Application in Food and Cosmetic Industries
Cinnamic acid, due to its low toxicity and properties like antioxidant and antimicrobial activities, has found extensive use in the food and cosmetic industries. It serves as a raw material for preservatives and as an ingredient in skin protection agents. The development and characterization of 4-O-methylglucuronoxylan esters with cinnamic acid have demonstrated that these new cinnamoyl esters possess antioxidant activity, increasing with the degree of substitution (Skalková & Csomorová, 2016).
Epoxy Resins from Renewable Cinnamic Acid
An epoxy based on cinnamic acid (Cin-epoxy) and an anhydride curing agent based on dipentene were prepared, showcasing the potential of cinnamic acid in material science. The synthesis involved converting cinnamic acid to a diacid and subsequently to an epoxy resin, offering an environmentally friendly alternative for epoxy resin production. This study highlighted the reactivity, mechanical properties, and thermal stability of Cin-epoxy, underlining its viability in industrial applications (Xin, Zhang, Huang, & Zhang, 2014).
Mécanisme D'action
Target of Action
4-(Difluoromethoxy)cinnamic acid is a derivative of cinnamic acid . Cinnamic acid is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng .
Mode of Action
Cinnamic acid derivatives have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .
Biochemical Pathways
Cinnamic acid and its derivatives are originated from the Mavolanate-Shikimate biosynthesis pathways in plants . They play a role in treating various conditions including cancer, bacterial infections, diabetes, and neurological disorders . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
Pharmacokinetics
It’s known that the compound is a solid at ambient temperature .
Result of Action
Some cinnamic acid derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
Action Environment
It’s known that the compound has a boiling point of 183-186°c .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(Difluoromethoxy)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cinnamate 4-hydroxylase, which is involved in the phenylpropanoid pathway. This interaction leads to the conversion of cinnamic acid derivatives into more complex phenolic compounds. Additionally, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation in certain cell types. It also affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular pathways and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic pathways. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as cinnamate 4-hydroxylase, which catalyzes the conversion of cinnamic acid to p-coumaric acid. This interaction is crucial for the biosynthesis of lignin and other phenolic compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into the endoplasmic reticulum, where it interacts with enzymes involved in phenylpropanoid metabolism .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often localized to the endoplasmic reticulum, where it interacts with enzymes such as cinnamate 4-hydroxylase. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell .
Propriétés
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLKYWTYLFJOGX-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)
![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)
![7-(3,4-diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033877.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)

